

Fenoxanil CAS number and molecular structure

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Compound of Interest

Compound Name: *Fenoxanil*

Cat. No.: *B053544*

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Fenoxanil: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxanil (CAS No. 115852-48-7) is a systemic fungicide notable for its efficacy against rice blast, a devastating disease caused by the fungus *Magnaporthe oryzae*. This technical guide provides an in-depth overview of **Fenoxanil**, covering its chemical properties, synthesis, mechanism of action, and key experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical and Physical Properties

Fenoxanil is a white, odorless solid with the chemical formula $C_{15}H_{18}Cl_2N_2O_2$.^[1] It is classified as a propionamide fungicide.^[2] Key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	115852-48-7	[3]
Molecular Formula	C ₁₅ H ₁₈ Cl ₂ N ₂ O ₂	[3]
Molecular Weight	329.22 g/mol	[3]
IUPAC Name	N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide	[1]
Melting Point	69.0-71.5 °C	[1]
Density	1.221 g/cm ³	[1]
Water Solubility (20°C)	30.7 ± 0.3 mg/L	[1]
Vapor Pressure (25°C)	2.54E-10 mmHg	[1]

Table 1: Physicochemical Properties of **Fenoxanil**

Synthesis of Fenoxanil

The industrial synthesis of **Fenoxanil** typically involves a two-step process. The first step is the preparation of a dichlorprop methyl ester intermediate, followed by its reaction with 2-amino-2,3-dimethyl butyronitrile.

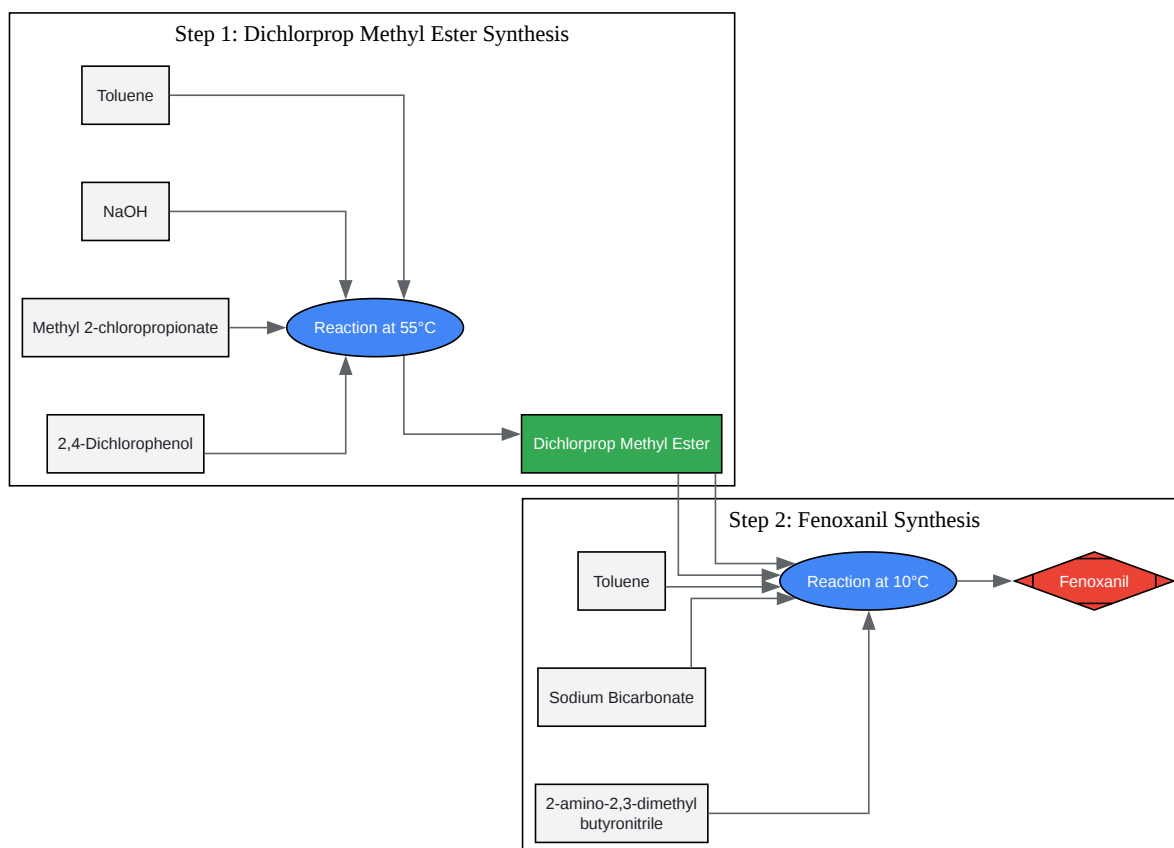
Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Dichlorprop Methyl Ester

- To a reaction vessel, add 163g (1 mol) of 2,4-dichlorophenol, 1L of toluene, 40g (1 mol) of sodium hydroxide, and 122.5g (1 mol) of methyl 2-chloropropionate.[4]
- Raise the temperature to 55°C and allow the reaction to proceed for 8 hours.[4]
- After the reaction is complete, wash the toluene phase with water.
- Perform reduced pressure distillation on the washed toluene phase to remove the solvent and obtain the dichlorprop methyl ester intermediate.[4]

Step 2: Synthesis of **Fenoxanil**

- In a separate 1L reaction flask, add 112g (1 mol) of 2-amino-2,3-dimethylbutyronitrile, 500ml of toluene, and 84g (1 mol) of sodium bicarbonate.[5]
- Add the dichlorprop methyl ester obtained from Step 1 to this mixture.
- Control the reaction temperature at 10°C and react for 5 hours.[4]
- Following the reaction, wash the toluene phase with water.
- Distill the solvent from the washed toluene phase under reduced pressure.
- Recrystallize the resulting product using a mixed solvent of water and ethanol (volume ratio of 1:1.2).[4]
- Cool the solution to room temperature and filter to obtain **Fenoxanil**. This process has been reported to yield 326g of **Fenoxanil**. [4]

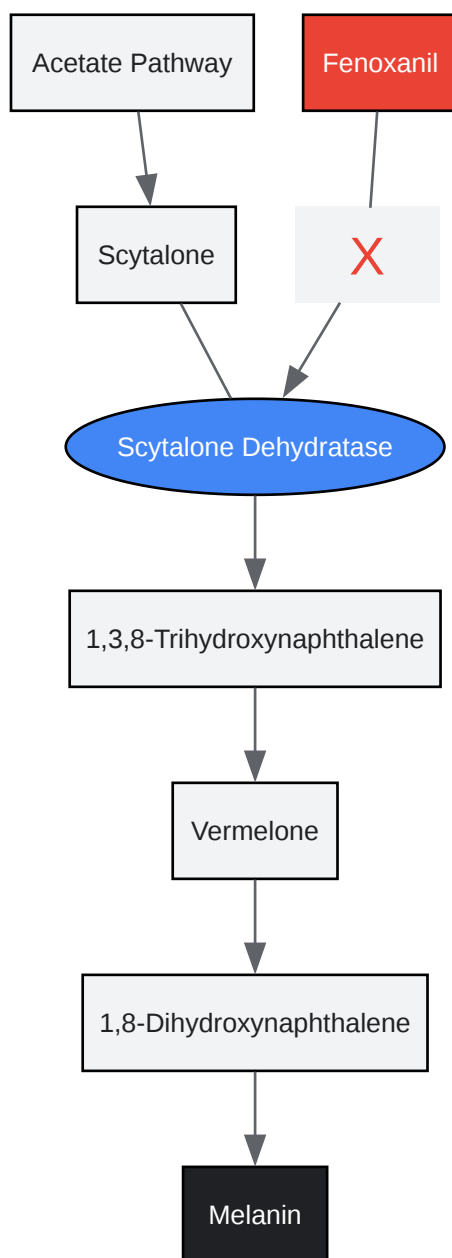


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Fenoxanil Synthesis Workflow

Mechanism of Action

Fenoxanil functions as a melanin biosynthesis inhibitor (MBI).[1] Specifically, it targets and inhibits the enzyme scytalone dehydratase.[1] This enzyme is crucial for the dehydration of scytalone to 1,3,8-trihydroxynaphthalene in the fungal melanin biosynthesis pathway.[3] By blocking this step, **Fenoxanil** prevents the formation of melanin, which is essential for the structural integrity and virulence of the fungus, particularly in the formation of appressoria for host penetration.[6]



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Fenoxanil's Inhibition of Melanin Biosynthesis

Quantitative Data

Toxicology Data

Test	Species	Route	Value	Reference
Acute LD50	Rat (male)	Oral	>5000 mg/kg	[1]
Acute LD50	Rat (female)	Oral	4211 mg/kg	[1]
Acute LD50	Mouse	Oral	>5000 mg/kg	[1]
Acute LD50	Rat	Dermal	>2000 mg/kg	[1]
LC50 (96h)	Carp	-	10.1 mg/L	[1]

Table 2: Toxicological Data for **Fenoxanil**

Stereoselective Fungicidal Activity

A study on the stereoisomers of **Fenoxanil** revealed significant differences in their fungicidal activity against *Magnaporthe oryzae*. The (1R,2R)-(+)-**fenoxanil** isomer was found to be the most active.

Stereoisomer	Relative Activity	Contribution to Total Activity
(1R,2R)-(+)-fenoxanil	Highest	96.6%
(1R,2RS)-fenoxanil	2.2x higher than stereoisomer mixture	-

Table 3: Fungicidal Activity of **Fenoxanil** Stereoisomers

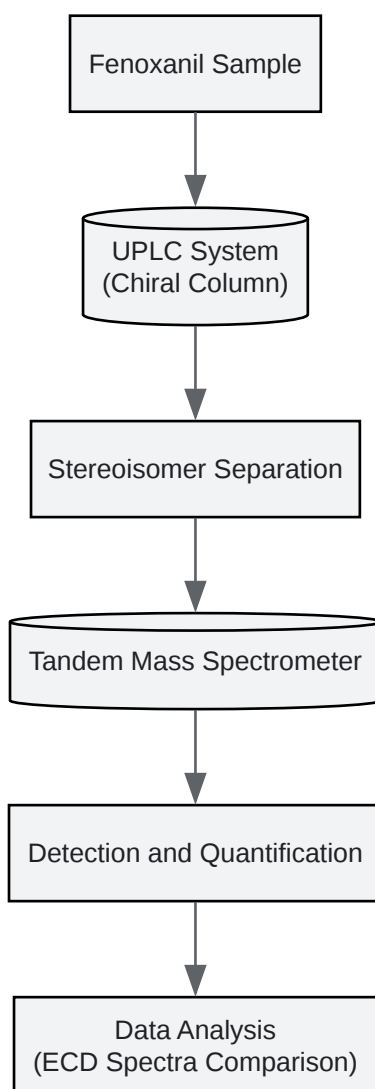
Experimental Methodologies

Enantioseparation of **Fenoxanil** Stereoisomers

Instrumentation: Ultrahigh-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol Outline:

- A chiral column (e.g., Lux Cellulose-3) is used for the separation of the four stereoisomers.
- The mobile phase typically consists of a three-phase combination of acetonitrile, methanol, and water.
- Optimization of separation parameters is crucial and can be achieved using response surface methodology (RSM). Parameters to optimize include:
 - Mobile phase ratio (e.g., organic phase ratio between 50-60% for baseline separation).
 - Flow rate.
 - Column temperature.
- The absolute configuration of the separated stereoisomers can be determined by comparing experimental and predicted electronic circular dichroism (ECD) spectra.
- Quantification is performed using matrix-matched standard calibration curves, with a reported limit of quantification (LOQ) of 0.05 mg/kg in matrices like rice.



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UPLC-MS/MS Experimental Workflow

Conclusion

Fenoxanil is a potent and specific inhibitor of fungal melanin biosynthesis, making it an effective fungicide against rice blast. Its well-defined mechanism of action and established synthesis routes provide a solid foundation for further research and development. The stereoselective activity of **Fenoxanil** highlights the potential for developing more efficient and environmentally friendly formulations by using the most active isomer. This technical guide serves as a comprehensive resource for professionals engaged in the study and application of **Fenoxanil**.

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